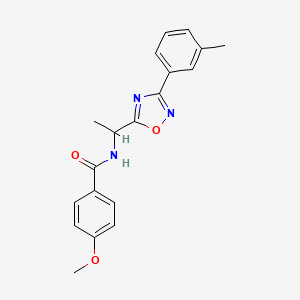

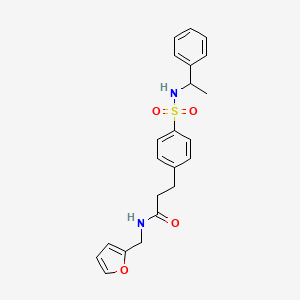

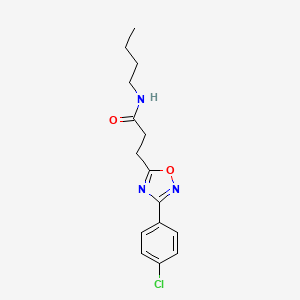

![molecular formula C19H18N4O2S B7697528 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)

N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Mecanismo De Acción

E-3810 acts as a selective inhibitor of the angiopoietin-Tie2 signaling pathway. This pathway plays a critical role in regulating blood vessel growth and stability, and is dysregulated in many diseases. By inhibiting this pathway, E-3810 can prevent the formation of new blood vessels and promote vessel normalization, leading to improved vascular function and reduced disease progression.

Biochemical and Physiological Effects:

E-3810 has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, reduction of vascular leak, and modulation of immune cell function. These effects are mediated through the inhibition of the angiopoietin-Tie2 signaling pathway, which regulates multiple aspects of vascular biology.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of E-3810 is its high selectivity for the angiopoietin-Tie2 signaling pathway, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the disease model and experimental conditions. In addition, its relatively complex synthesis may limit its widespread use in laboratory experiments.

Direcciones Futuras

There are several potential future directions for the development of E-3810 and related compounds. One area of focus is the optimization of its pharmacokinetic properties, including its bioavailability and half-life, to improve its efficacy in vivo. Another area of interest is the development of combination therapies that target multiple pathways involved in disease progression. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of E-3810 in different disease models.

Métodos De Síntesis

The synthesis of E-3810 involves several steps, including the reaction of 2-aminopyrazole with ethyl acetoacetate to form 1-ethyl-2-(1H-pyrazol-3-yl)ethanone. This compound is then reacted with 7-methyl-1,2,3,4-tetrahydroquinolin-1-one to form the pyrazoloquinoline core. The final step involves the reaction of the pyrazoloquinoline with benzenesulfonyl chloride to form E-3810.

Aplicaciones Científicas De Investigación

E-3810 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit tumor growth and angiogenesis in preclinical models of cancer, making it a promising candidate for cancer therapy. In addition, E-3810 has been shown to improve vascular function and reduce inflammation in models of sepsis and acute lung injury.

Propiedades

IUPAC Name |

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-3-23-19-16(12-14-10-9-13(2)11-17(14)20-19)18(21-23)22-26(24,25)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKYRWXRHRIFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

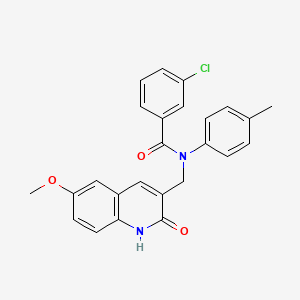

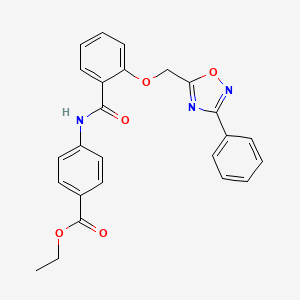

![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)

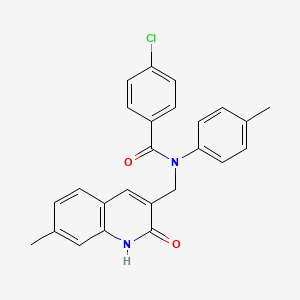

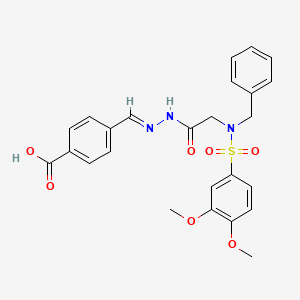

![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)

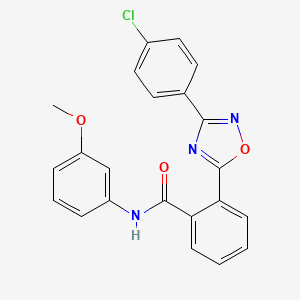

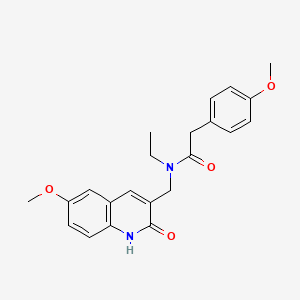

![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)

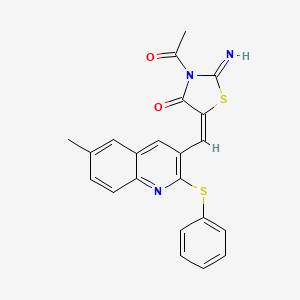

![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)